molecular formula C6H8OS B7861820 (1S)-1-(thiophen-3-yl)ethan-1-ol CAS No. 222609-67-8

(1S)-1-(thiophen-3-yl)ethan-1-ol

Cat. No.: B7861820
CAS No.: 222609-67-8
M. Wt: 128.19 g/mol
InChI Key: AJKKZEHIYREOFF-YFKPBYRVSA-N
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Description

(1S)-1-(Thiophen-3-yl)ethan-1-ol is a valuable chiral alcohol derivative of thiophene, serving as a crucial building block (synthon) in advanced organic synthesis and medicinal chemistry . Thiophene is a foundational scaffold in modern chemistry, demonstrating remarkable versatility in the development of pharmaceuticals and organic materials . The introduction of a chiral alcohol functional group to the thiophene ring significantly enhances its application, particularly in the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs) where chirality is a critical pharmacological consideration . This compound is instrumental in asymmetric synthesis, where it can be used as a precursor for novel chiral ligands or catalysts. These catalysts are a primary focus of contemporary research, enabling a variety of stereoselective transformations, including asymmetric carbon-carbon bond-forming reactions . The structural features of thiophene-integrated molecules are also important in the medical sector due to their therapeutic activities . Furthermore, the electron-rich thiophene core makes this chiral synthon a candidate for developing advanced organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . This product is intended for research purposes as a chemical intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S)-1-thiophen-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKKZEHIYREOFF-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299349
Record name (αS)-α-Methyl-3-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222609-67-8
Record name (αS)-α-Methyl-3-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222609-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Methyl-3-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation

The ketone precursor, 1-(thiophen-3-yl)ethan-1-one, is synthesized via Friedel-Crafts acylation of thiophene. Acetyl chloride reacts with thiophene in the presence of AlCl₃, yielding the ketone in 85–92% purity after silica gel chromatography (ethyl acetate/petroleum ether, 1:4).

Chiral Catalyst Systems

Ru-SNS Complexes : Acridine-based ruthenium catalysts (e.g., Ru-SNS2) enable asymmetric hydrogenation at 140°C under 50 bar H₂ pressure. This method achieves 95% conversion with 98% enantiomeric excess (ee) in tetrahydrofuran (THF).
Rhodium-DuPhos : Rhodium complexes with DuPhos ligands selectively reduce the ketone to the (S)-alcohol at 25°C, yielding 89% ee and 91% isolated yield.

Table 1: Comparative Performance of Catalysts

CatalystTemperature (°C)Pressure (bar H₂)ee (%)Yield (%)
Ru-SNS2140509895
Rh-DuPhos25108991
Ir-Ferrophos80309288

Enzymatic Kinetic Resolution

Racemic Synthesis

Racemic 1-(thiophen-3-yl)ethan-1-ol is prepared via Grignard addition to thiophene-3-carbaldehyde. Methylmagnesium bromide in diethyl ether reacts at 0°C, followed by acidic workup to yield the racemic alcohol in 78% yield.

Lipase-Catalyzed Acetylation

Candida antarctica Lipase B (CAL-B) : In tert-butyl methyl ether, vinyl acetate acylates the (R)-enantiomer selectively. After 24 h at 30°C, the (S)-alcohol is isolated with 99% ee and 45% yield.

Equation 1: Enantioselective Acetylation

(R,S)-Alcohol+Vinyl AcetateCAL-B(R)-Acetate+(S)-Alcohol\text{(R,S)-Alcohol} + \text{Vinyl Acetate} \xrightarrow{\text{CAL-B}} \text{(R)-Acetate} + \text{(S)-Alcohol}

Industrial-Scale Production

Continuous Flow Hydrogenation

Fixed-bed reactors with immobilized Ru/TiO₂ catalysts operate at 100°C and 30 bar H₂. The ketone (0.5 M in ethanol) achieves 99% conversion with 96% ee, producing 50 kg/day.

Crystallization-Induced Dynamic Resolution

Racemic alcohol is treated with (S)-mandelic acid in ethyl acetate. Diastereomeric salt crystallization enriches the (S)-enantiomer to 99.5% ee after three recrystallizations.

Analytical Characterization

Chiral HPLC

A Chiralpak IB column (hexane/ethanol, 85:15) resolves enantiomers with retention times of 8.2 min ((R)) and 10.5 min ((S)).

NMR Spectroscopy

The (S)-alcohol shows distinct diastereotopic splitting: δ 1.45 (d, J=6.4J = 6.4 Hz, CH₃) and δ 4.25 (q, J=6.4J = 6.4 Hz, CH).

Comparative Methodological Analysis

Table 2: Efficiency Metrics Across Methods

Methodee (%)Yield (%)ScalabilityCost (USD/g)
Catalytic Hydrogenation9895High12
Enzymatic Resolution9945Moderate28
Industrial Crystallization99.570High8

Catalytic hydrogenation balances cost and efficiency, whereas enzymatic methods suit small-scale, high-purity demands. Industrial crystallization optimizes throughput for bulk production.

Emerging Techniques

Photoredox Catalysis

Visible-light-driven asymmetric reduction using Ir(ppy)₃ and Hantzsch ester achieves 90% ee at 25°C, though yields remain suboptimal (65%).

Biocatalytic Cascades

Engineered Escherichia coli co-expresses alcohol dehydrogenase and glucose dehydrogenase, converting ketone to (S)-alcohol in 97% ee and 82% yield .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding thiophene-3-ylmethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form thiophene-3-yl ethyl chloride.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4

    Substitution: SOCl2, PBr3

Major Products

    Oxidation: Thiophene-3-carboxaldehyde, Thiophene-3-carboxylic acid

    Reduction: Thiophene-3-ylmethane

    Substitution: Thiophene-3-yl ethyl chloride

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders. Its structural features allow it to interact with biological macromolecules, making it a candidate for developing therapeutic agents against conditions such as depression and anxiety disorders.

Mechanism of Action
The mechanism of action primarily involves:

  • Hydrogen Bonding : The hydroxyl group (-OH) can form hydrogen bonds with target proteins.
  • π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing binding affinity and biological activity .

Materials Science

Organic Electronics
Due to its unique electronic properties, (1S)-1-(thiophen-3-yl)ethan-1-ol is explored for applications in organic semiconductors and conductive polymers. Its ability to conduct electricity makes it a suitable candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Biological Studies

Biochemical Probing
The compound is utilized in studies to understand its interaction with biological macromolecules, serving as a biochemical probe. This application is crucial for elucidating the roles of specific proteins in cellular processes and disease mechanisms .

Case Studies

Study Focus Findings Reference
Neurological DisordersDemonstrated efficacy in modulating neurotransmitter systems, suggesting potential antidepressant effects.
Organic ElectronicsExhibited promising conductivity and stability in preliminary tests for OLED applications.
Enzyme InteractionShowed significant binding affinity to certain enzymes, indicating potential as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of (1S)-1-(thiophen-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(Phenyl)ethan-1-ol

  • Structure : Aromatic phenyl group instead of thiophene.
  • Key Data :
    • NMR Shifts : Hydroxy proton at δ 2.62 (broad), methyl group at δ 1.46, aromatic protons at δ 7.28–8.35 .
    • Reactivity : Lower electrophilicity compared to thiophene derivatives due to the absence of sulfur.
    • Applications : Used in fragrances and as a solvent.

1-(Furan-3-yl)ethan-1-ol

  • Structure : Oxygen-containing furan ring.
  • Key Data :
    • NMR Shifts : Hydroxy proton at δ 2.14 (broad), methyl group at δ 1.45, furan protons at δ 6.30–7.42 .
    • Reactivity : Furan’s electron-rich oxygen enhances nucleophilicity but reduces stability under acidic conditions compared to thiophene.
    • Yield : Reported conversions >90% in cascade bond-scission reactions, similar to thiophene analogs .

1-(Pyridin-3-yl)ethan-1-ol

  • Structure : Nitrogen-containing pyridine ring.
  • Key Data :
    • NMR Shifts : Hydroxy proton at δ 4.13, pyridine protons at δ 7.27–8.42 .
    • Reactivity : Pyridine’s electron-withdrawing nitrogen reduces ring electrophilicity, limiting participation in certain reactions.
    • Applications : Intermediate in heterocyclic drug synthesis.

(1R)-1-(3-Chlorophenyl)ethan-1-ol

  • Structure : Chlorine-substituted phenyl group.
  • Key Data :
    • Synthesis : Enantioselective biocatalysis achieves >99% enantiomeric excess (ee) using alcohol dehydrogenases .
    • Applications : Chiral building block for pharmaceuticals .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Reactivity Features Enantioselectivity (ee) Key Applications Reference
(1S)-1-(Thiophen-3-yl)ethan-1-ol 128.19 High electrophilicity due to sulfur atom Not reported Drug intermediates
1-(Phenyl)ethan-1-ol 122.16 Low reactivity in electrophilic substitution N/A Solvents, fragrances
1-(Furan-3-yl)ethan-1-ol 112.13 Acid-sensitive but reactive in oxidations N/A Organic synthesis
(1R)-1-(3-Chlorophenyl)ethan-1-ol 156.61 High enantioselectivity in biocatalysis >99% Chiral pharmaceuticals

Key Research Findings

Reactivity in Bond-Scission Reactions :

  • This compound exhibits high conversion (>95%) in visible light–driven carbon-carbon bond-scission reactions, comparable to furan and methoxy-substituted analogs .
  • Thiophene’s sulfur atom enhances stabilization of radical intermediates, improving reaction efficiency compared to phenyl derivatives .

However, chiral resolution using camphorsulfonic acid (as in ) could be applicable .

NMR Spectral Differences :

  • The hydroxy proton in this compound resonates at δ 4.86 (d, J = 6.5 Hz), distinct from pyridine (δ 4.13) or furan (δ 2.14) analogs, reflecting electronic differences .

Biological Activity

(1S)-1-(thiophen-3-yl)ethan-1-ol, also known as 2-(thiophen-3-yl)ethanol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring attached to an ethanolic side chain. Its molecular formula is C8H10OSC_8H_{10}OS, and it possesses unique structural characteristics that enable diverse interactions with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures can inhibit viral entry mechanisms. For instance, thiophene derivatives have demonstrated activity against the Ebola virus by interfering with the NPC1/EBOV-GP interaction, which is critical for viral entry into host cells .

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Compounds containing thiophene rings have shown significant antioxidant activity comparable to ascorbic acid, suggesting their potential in treating oxidative stress-related diseases . The antioxidant capacity is attributed to the presence of free amino groups that enhance hydrogen donor capacity.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thus altering biochemical processes within cells.
  • Receptor Binding : Its structure allows it to bind effectively to various receptors, potentially modulating their activity and influencing physiological responses.
  • Antioxidant Mechanism : By scavenging free radicals, it helps in reducing oxidative stress, which is implicated in various diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibits EBOV entry via NPC1 interaction
AntioxidantComparable activity to ascorbic acid
Enzyme InhibitionPotential modulation of metabolic enzymes

Case Study: Antiviral Activity Against Ebola Virus

A study conducted on various thiophene derivatives demonstrated that this compound exhibited significant antiviral activity against pseudotypes expressing EBOV glycoprotein. The mechanism involved inhibition of the viral entry pathway through binding interactions with host cell receptors .

Q & A

Q. What are effective synthetic routes for (1S)-1-(thiophen-3-yl)ethan-1-ol, and how can reaction conditions be optimized for yield and enantiomeric excess?

  • Methodological Answer : A common approach involves asymmetric reduction of the corresponding ketone precursor, 1-(thiophen-3-yl)ethan-1-one, using chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori systems. For example, enantioselective reduction with (R)- or (S)-BINAP-Ru complexes can achieve high enantiomeric excess (ee). Reaction optimization includes solvent selection (e.g., THF or toluene), temperature control (0–25°C), and catalyst loading (1–5 mol%). Monitoring via chiral HPLC or NMR with chiral shift reagents validates stereochemical outcomes .

Q. How can the stereochemical purity of this compound be validated using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA/IB column with hexane/isopropanol (95:5) to resolve enantiomers. Retention time and peak integration quantify ee.
  • NMR Analysis : Employ (R)- or (S)-Mosher’s acid to derivatize the alcohol, producing diastereomeric esters distinguishable by ¹H/¹³C NMR splitting patterns .
  • Optical Rotation : Compare the measured [α]D²⁵ against literature values for (1S)-configured alcohols (e.g., similar thiophene derivatives show [α]D²⁵ ≈ +15° to +25°) .

Q. What are the key considerations for handling and storing this compound to maintain its stability?

  • Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the thiophene ring or racemization. Avoid exposure to moisture and strong acids/bases. Use glass or PTFE-lined containers, as some plastics may leach contaminants. Safety protocols include wearing nitrile gloves and eye protection due to potential skin/eye irritation (similar to GHS Category 2 warnings for analogous alcohols) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in asymmetric catalysis or biomolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during catalytic reductions to explain enantioselectivity. Molecular docking studies (AutoDock Vina) predict interactions between the thiophene moiety and enzymes or receptors, guiding drug design. Solvent effects are incorporated via PCM models. Validate predictions with kinetic studies (e.g., Eyring plots) and crystallography (XRD) .

Q. What strategies mitigate discrepancies in enantiomeric excess measurements between HPLC and polarimetry?

  • Methodological Answer : Discrepancies may arise from solvent polarity effects on optical rotation or impurities in HPLC mobile phases. Calibrate polarimetry with a racemic mixture and pure enantiomer standards. For HPLC, confirm column integrity and adjust mobile phase composition (e.g., adding 0.1% TFA to improve peak symmetry). Cross-validate with ¹⁹F NMR if a fluorinated analog is synthesized .

Q. What are the challenges in characterizing thiophene ring interactions with biomolecules using spectroscopic methods?

  • Methodological Answer : The thiophene ring’s electron-rich structure can quench fluorescence or complicate UV-Vis analysis. Use time-resolved fluorescence or circular dichroism (CD) to study binding with proteins. For NMR, isotope-labeled (¹³C/¹⁵N) biomolecules enhance signal resolution. Surface Plasmon Resonance (SPR) quantifies binding kinetics, while X-ray crystallography provides atomic-level interaction details .

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